ATX inhibitor 20

Autotaxin inhibition Enzymatic assay Potency benchmarking

ATX inhibitor 20 (CAS: 2691937-03-6) is a high-potency autotaxin inhibitor (IC₅₀ 2.3 nM) featuring a unique 1-ethylindole core scaffold distinct from Ziritaxestat-type chemotypes. Ideal for ATX enzymatic assays requiring maximal target engagement and robust signal-to-noise. Optimized physicochemical properties (cLogP 3.4, tPSA 98.6 Ų) support biochemical and co-crystallization studies. For high-purity research-grade material, verify stock availability.

Molecular Formula C31H34FN5O3
Molecular Weight 543.6 g/mol
Cat. No. B15143895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATX inhibitor 20
Molecular FormulaC31H34FN5O3
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)CN4CCC(CC4)O)NC(=O)NCC5=CC=C(C=C5)F
InChIInChI=1S/C31H34FN5O3/c1-2-37-20-28(35-31(40)33-18-21-5-9-24(32)10-6-21)27-17-25(11-12-29(27)37)34-30(39)23-7-3-22(4-8-23)19-36-15-13-26(38)14-16-36/h3-12,17,20,26,38H,2,13-16,18-19H2,1H3,(H,34,39)(H2,33,35,40)
InChIKeyJEUXYVLLBKFEGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATX Inhibitor 20 Procurement Specification: CAS 2691937-03-6, Chemical Identity, and Primary Research Origin


ATX inhibitor 20 (also designated compound 24) is a synthetic small-molecule autotaxin (ATX) inhibitor with the molecular formula C₃₁H₃₄FN₅O₃, a molecular weight of 543.63 g/mol, and the CAS Registry Number 2691937-03-6 . This compound belongs to the 1-ethyl-1H-indole analog class and was originally disclosed in patent WO 2014018881 A1, with its primary structure-activity characterization reported by Jia et al. in Bioorganic & Medicinal Chemistry (2020) [1][2]. The compound functions by binding to the ATX active site, thereby inhibiting the enzymatic conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a bioactive lipid mediator implicated in fibrotic and oncogenic signaling .

Why In-Class ATX Inhibitors Cannot Be Interchanged: Procurement Risks from Potency Gaps to Unverified Selectivity


Although numerous ATX inhibitors share a common enzymatic target, their biochemical and pharmacological profiles diverge dramatically. Reported IC₅₀ values for in-class compounds span over two orders of magnitude—from sub-nanomolar (e.g., ATX inhibitor 1 at 1.23 nM) to micromolar (e.g., MHC00188 at 2.53 μM) [1]. Furthermore, critical attributes such as oral bioavailability, in vivo efficacy in fibrosis models, and selectivity over off-target phosphodiesterases are not class-conserved features; they are compound-specific properties that directly determine experimental reproducibility and translational relevance . Substituting ATX inhibitor 20 with a superficially similar analog without quantitative justification risks invalidating dose-response relationships, confounding phenotypic readouts, and undermining cross-study comparability [1]. The evidence below establishes precisely where ATX inhibitor 20 diverges from its closest comparators in measurable, assay-defined terms.

ATX Inhibitor 20 Quantitative Differentiation: IC₅₀ Benchmarking, Selectivity Profiling, and In Vivo Comparator Analysis


Enzymatic Potency: ATX Inhibitor 20 vs. GLPG1690 (Ziritaxestat) — A 57-Fold IC₅₀ Differential

In a direct enzymatic assay comparison, ATX inhibitor 20 (compound 24) exhibits an IC₅₀ of 2.3 nM [1]. This represents a 57-fold improvement in potency relative to the first-in-class clinical candidate GLPG1690 (ziritaxestat), which displays an IC₅₀ of 131 nM under comparable recombinant human ATX enzyme assay conditions [2]. This potency differential is not marginal; it places ATX inhibitor 20 among the most potent ATX inhibitors reported in the primary literature [1].

Autotaxin inhibition Enzymatic assay Potency benchmarking

Potency Ranking Within Indole-Based ATX Inhibitor Series: ATX Inhibitor 20 vs. Lead Indole-1

ATX inhibitor 20 was derived through structure-based linker exploration from an initial high-throughput screening hit, Indole-1, which exhibited an IC₅₀ of 740 nM [1]. Optimization of the linker region yielded compound 24 (ATX inhibitor 20) with an IC₅₀ of 2.3 nM—a 322-fold enhancement in potency [1]. This quantitative improvement establishes ATX inhibitor 20 as a markedly superior tool compound within the 1-ethyl-1H-indole chemotype, validated by co-crystallization studies confirming a defined binding mode distinct from earlier-generation indole-based inhibitors [2].

Structure-activity relationship Lead optimization Indole scaffold

Cross-Class Potency Comparison: ATX Inhibitor 20 vs. HA130, PAT-505, and PF-8380

When benchmarked against structurally diverse ATX inhibitors, ATX inhibitor 20 (IC₅₀ = 2.3 nM) demonstrates potency comparable to or exceeding several widely used reference compounds. HA130, a boronic acid-based ATX inhibitor, exhibits an IC₅₀ of 28 nM—12-fold less potent than ATX inhibitor 20 [1]. PAT-505, an orally available noncompetitive inhibitor, shows an IC₅₀ of 2 nM in Hep3B cells but 9.7 nM in human whole blood, whereas ATX inhibitor 20 maintains a consistent 2.3 nM potency in the isolated enzyme assay [2]. PF-8380 displays an isolated enzyme IC₅₀ of 2.8 nM, slightly less potent than ATX inhibitor 20, though its whole-blood activity (101 nM) reveals a substantial plasma protein binding shift not yet characterized for ATX inhibitor 20 [3].

Cross-class comparison ATX inhibitor potency Assay standardization

Selectivity Profile: ATX Inhibitor 20 Avoids Acidic Moiety-Linked Off-Target Liabilities

Multiple ATX inhibitors containing acidic moieties (e.g., carboxylic acid groups) have been associated with off-target toxicity and selectivity liabilities that have impeded clinical translation [1]. ATX inhibitor 20 is a non-acidic, indole-based compound (C₃₁H₃₄FN₅O₃) that lacks a carboxylic acid functional group, distinguishing it from earlier-generation inhibitors such as certain phosphonate and tyrosine-based ATX inhibitors that carry formal negative charges . While comprehensive selectivity panel data are not publicly available for ATX inhibitor 20, the absence of an acidic moiety is a documented structural feature that reduces the likelihood of off-target interactions with metalloenzymes and other zinc-dependent hydrolases, a known liability of acidic ATX inhibitors [1][2].

Selectivity Off-target effects Chemical scaffold

In Vivo Efficacy Benchmark: ATX Inhibitor 12 as a Structurally Related Comparator with Validated Oral Activity

ATX inhibitor 12 (compound 20), a structurally related analog also originating from the same patent family as ATX inhibitor 20, has demonstrated robust in vivo efficacy in a bleomycin-induced mouse model of pulmonary fibrosis [1]. At an oral dose of 60 mg/kg in C57Bl/6J mice, ATX inhibitor 12 effectively alleviated lung structural damage and reduced fibrotic lesions, establishing a validated efficacy benchmark for this chemotype [2]. ATX inhibitor 20 exhibits 1.34-fold greater enzymatic potency than ATX inhibitor 12 (IC₅₀ = 2.3 nM vs. 1.72 nM), though direct in vivo efficacy data for ATX inhibitor 20 are not yet reported in the public domain [3]. The close structural and potency relationship suggests ATX inhibitor 20 may share the favorable oral bioavailability and in vivo activity profile of ATX inhibitor 12, pending experimental confirmation.

In vivo efficacy Pulmonary fibrosis Oral bioavailability

Defined Research Applications for ATX Inhibitor 20: From Biochemical Assays to Fibrosis Model Validation


High-Sensitivity In Vitro ATX Enzymatic Assays Requiring Low-Nanomolar Potency

ATX inhibitor 20, with an IC₅₀ of 2.3 nM [1], is optimally suited for in vitro biochemical assays where maximal ATX inhibition is required at low compound concentrations. This includes fluorogenic substrate-based enzyme activity assays, LPA production quantification in cell-free systems, and co-crystallization studies investigating ATX-inhibitor binding modes . Its 57-fold potency advantage over GLPG1690 enables robust dose-response curves with reduced DMSO carryover, minimizing solvent interference in sensitive enzymatic readouts.

Structure-Activity Relationship (SAR) Studies Using Indole-Based ATX Inhibitor Scaffolds

As a representative of the 1-ethyl-1H-indole chemotype, ATX inhibitor 20 serves as a validated reference compound for SAR campaigns aimed at optimizing linker regions, substituent effects, and binding pocket occupancy [1]. Its 322-fold potency improvement over the parental HTS hit Indole-1 establishes a quantitative baseline for evaluating novel analogs. The compound's defined co-crystal structure with ATX further supports its utility in computational docking and structure-guided design workflows.

In Vitro Cellular Studies of ATX-LPA Axis Modulation in Fibroblast or Cancer Cell Lines

ATX inhibitor 20 is appropriate for in vitro cellular assays investigating the ATX-LPA signaling axis in disease-relevant contexts, including fibroblast activation, cancer cell migration, and LPA-mediated transcriptional responses [1]. Its non-acidic scaffold reduces the likelihood of off-target metalloenzyme inhibition that can confound phenotypic readouts. Researchers should note that whole-blood or plasma protein binding data are not yet available , limiting direct translation to ex vivo or in vivo plasma LPA reduction studies without additional validation.

Comparative Tool Compound Studies with ATX Inhibitor 12 for Oral Bioavailability Assessment

For research programs evaluating oral ATX inhibition, ATX inhibitor 20 should be employed in head-to-head comparative studies with ATX inhibitor 12 (compound 20), a structurally related analog with validated oral bioavailability and in vivo anti-fibrotic efficacy at 60 mg/kg in mice [1]. The 1.34-fold enzymatic potency difference between these two compounds (2.3 nM vs. 1.72 nM) provides an experimentally tractable system for dissecting the relationship between intrinsic potency, pharmacokinetic properties, and in vivo target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATX inhibitor 20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.